molecular formula C23H30O4 B5221428 2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene

2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene

Cat. No.: B5221428
M. Wt: 370.5 g/mol
InChI Key: YCFVMFPQFGCHRZ-VOTSOKGWSA-N
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Description

2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene is a complex organic compound with a unique structure It consists of a benzene ring substituted with methoxy, ethoxy, and prop-1-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 1,3,4-trimethylbenzene.

    Etherification: The benzene ring undergoes etherification with 2-methoxyethanol in the presence of a strong acid catalyst to form 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanol.

    Ethoxylation: The intermediate product is then subjected to ethoxylation using ethylene oxide under basic conditions to introduce ethoxy groups.

    Final Product:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives

Scientific Research Applications

2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]ethanol
  • 2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]acetic acid
  • 2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]ethyl acetate

Uniqueness

2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-1,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-6-7-20-10-11-21(22(16-20)24-5)26-14-12-25-13-15-27-23-18(3)9-8-17(2)19(23)4/h6-11,16H,12-15H2,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFVMFPQFGCHRZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=CC(=C2C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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